2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate
Overview
Description
“2,3,4,5,6-Pentafluorophenylacetic acid” is a compound with the formula C8H3F5O2 . It’s used in the preparation of other compounds such as 2,3,4,5,6-pentafluorophenylacetyl chloride .
Molecular Structure Analysis
The molecular weight of “2,3,4,5,6-Pentafluorophenylacetic acid” is 226.1002 . The IUPAC Standard InChI is InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15) .Physical And Chemical Properties Analysis
“2,3,4,5,6-Pentafluorophenylacetic acid” is a solid that is soluble in 95% ethanol . It has a melting point of 108-110 °C (lit.) .Scientific Research Applications
Analytical Chemistry Applications
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate has been utilized in analytical chemistry, particularly for the determination of carbonyl-containing compounds. Its use extends to various compounds such as thromboxane B2, prostaglandins, and amygdalin, found in diverse mediums like water, blood, urine, air, and clothing (Cancilla & Que Hee, 1992).
Crystal Structure Analysis
The crystal structures of derivatives of 2,3,4,5,6-pentafluorophenyl compounds have been studied, revealing details about their conformation and biological activity. This includes an investigation into 1,4-dihydropyridine derivatives, shedding light on the correlation between structural distortion and biological activity (Triggle, Shefter, & Triggle, 1980).
Chemical Synthesis
In chemical synthesis, 2,3,4,5,6-pentafluorophenyl derivatives have been synthesized and characterized for various applications. For instance, pyrimidine derivatives synthesized through O-4-acetylamino-benzenesulfonylation reaction have been analyzed for their structural stability and molecular behavior (Khalid et al., 2021).
Optoelectronic Applications
In the field of optoelectronics, pentafluorophenyl substituted benzimidazole, a derivative of 2,3,4,5,6-pentafluorophenyl, has been introduced as a building block for conjugated polymers. These polymers exhibit promising properties for use in organic solar cell applications (Neophytou et al., 2012).
Reaction Mechanisms and Spectroscopy
Studies have also focused on understanding reaction mechanisms involving 2,3,4,5,6-pentafluorophenyl derivatives. This includes nucleophilic substitution reactions with azide ions and investigations into regioselectivity and reaction mechanisms (Moon et al., 2015).
Pharmaceutical and Biological Studies
In pharmaceutical research, 2,3,4,5,6-pentafluorophenyl derivatives have been synthesized and evaluated for their antiproliferative activity, showing potential as anticancer agents (Motavallizadeh et al., 2014).
Environmental Chemistry
There is also research on the extraction and analysis of benzene- and naphthalenesulfonates in industrial effluents, showcasing the importance of these compounds in monitoring environmental pollution (Alonso, Castillo, & Barceló, 1999).
Nonlinear Optical Properties
Research into the nonlinear optical properties of 2,3,4,5,6-pentafluorophenyl derivatives has revealed their potential in optical limiting applications, which is significant for the development of new materials in photonics (Ruanwas et al., 2010).
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-acetamidobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F5NO4S/c1-6(21)20-7-2-4-8(5-3-7)25(22,23)24-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRMRUOIHTWWJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F5NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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